Application: 4-Chloro-3-methylbenzoyl chloride is used in chemical synthesis.
Method of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.
Method of Application: These disinfectants are used in hospitals, quarantine facilities, households, institutes, and public areas to combat the spread of the virus.
Results: While these disinfectants are effective against viruses on various surfaces, their environmental impacts have been a subject of concern. For example, they can increase chlorine/chloride concentration in soil, which can be harmful to plant species.
Application: 4-Chloro-3-methylbenzoyl chloride can be used in the synthesis of various pharmaceutical compounds.
Application: Chlorine, which could potentially include 4-Chloro-3-methylbenzoyl chloride, is used in the chlor-alkali process.
Method of Application: The chlor-alkali process involves the electrolysis of salt (sodium chloride) to produce chlorine and sodium hydroxide.
Results: The global annual production of chlorine exceeds 75 million tons.
Application: 4-Chloro-3-methylbenzoyl chloride can be used in the synthesis of various materials.
Results: The outcomes of these syntheses can also vary widely, producing a range of different materials.
4-Chloro-3-methylbenzoyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 189.04 g/mol. This compound is characterized by a benzene ring substituted with a chlorine atom at the para position and a methyl group at the meta position relative to the carbonyl group. It is also known by other names such as 4-chloro-3-methylbenzoic acid chloride and para-chloro-3-methylbenzoyl chloride .
While specific biological activity data for 4-chloro-3-methylbenzoyl chloride is limited, compounds with similar structures often exhibit various biological properties. For example, derivatives of chlorinated benzoyl chlorides are known to possess antimicrobial and antifungal activities. The presence of chlorine substituents can enhance lipophilicity, potentially affecting bioavailability and interaction with biological targets .
The synthesis of 4-chloro-3-methylbenzoyl chloride typically involves the following steps:
Alternative methods may involve direct acylation of chlorinated aromatic compounds .
4-Chloro-3-methylbenzoyl chloride finds applications in:
Studies on interaction mechanisms involving 4-chloro-3-methylbenzoyl chloride indicate that it may act through nucleophilic attack pathways, particularly in reactions with amines or alcohols. These interactions are crucial for understanding its reactivity and potential applications in medicinal chemistry .
Several compounds share structural similarities with 4-chloro-3-methylbenzoyl chloride. Below are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chlorobenzoyl chloride | Lacks the methyl group at position three. | |
3-Chloro-4-methylbenzyl chloride | Contains an additional chlorine substituent. | |
4-Chloro-3-sulfamoylbenzoyl chloride | Incorporates a sulfonamide moiety. |
The uniqueness of 4-chloro-3-methylbenzoyl chloride lies in its specific substitution pattern, which influences its reactivity and biological activity compared to other benzoyl chlorides. The presence of both chlorine and methyl groups at defined positions allows for diverse synthetic applications while maintaining distinct chemical properties that can be exploited in research and industry .